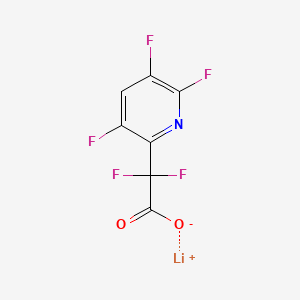
Lithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is a chemical compound with the molecular formula C6HF9O6 It is characterized by the presence of lithium ion (Li+), multiple fluorine atoms, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate typically involves the reaction of 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid with a lithium-containing reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include lithium hydroxide or lithium carbonate, and the reaction is often conducted in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it either gains or loses electrons.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium(1+) 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate
- Lithium(1+) 2,2-difluoro-2-(4-methylphenyl)acetate
- Lithium(1+) 2,2-difluoro-2-(2-thienyl)acetate
Uniqueness
Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is unique due to the presence of multiple fluorine atoms and a pyridine ring, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring high stability and specific interactions with other molecules.
Activité Biologique
Lithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is a fluorinated compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and implications in pharmacology.
This compound can be synthesized through various methods involving the fluorination of pyridine derivatives. A common synthetic route includes treating 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide followed by a reaction with lithium acetate. The compound has a molecular formula of C7HF5LiNO and a molecular weight of 233.0 g/mol .
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to enzymes and receptors, potentially leading to significant biological effects. Preliminary studies suggest that the compound may interact with pathways involved in cell signaling and apoptosis.
Antitumor Activity
Recent studies have indicated that lithium-based compounds exhibit antitumor properties. For instance, this compound has been evaluated for its effects on cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation in certain cancer types, suggesting a potential role as an anticancer agent .
Neuroprotective Effects
Lithium salts are known for their neuroprotective effects in various neurological disorders. This compound may exhibit similar properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress. Studies have shown that lithium compounds can enhance neuronal survival under stress conditions .
Data Table: Biological Activity Summary
Propriétés
Formule moléculaire |
C7HF5LiNO2 |
|---|---|
Poids moléculaire |
233.0 g/mol |
Nom IUPAC |
lithium;2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C7H2F5NO2.Li/c8-2-1-3(9)5(10)13-4(2)7(11,12)6(14)15;/h1H,(H,14,15);/q;+1/p-1 |
Clé InChI |
GCWGPQXTUBRYAW-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=C(C(=NC(=C1F)F)C(C(=O)[O-])(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















